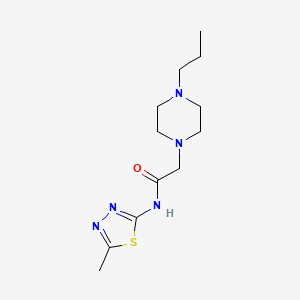
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitrophenol is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzodithiepins, which have been studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitrophenol is not fully understood. However, it is believed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitrophenol can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a key role in programmed cell death. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in cell signaling pathways that promote cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitrophenol in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in preclinical studies as an anti-cancer agent. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitrophenol. One area of interest is its potential use as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Finally, there is potential for this compound to be used in the treatment of other diseases beyond cancer, such as inflammatory disorders and neurological diseases.
Synthesis Methods
The synthesis of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitrophenol involves the reaction of 2,4-dichloro-6-nitrophenol with 7,8-dimethyl-1,5-dihydro-2H,4H-benzo[d][1,3]dithiepin-3-ol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Scientific Research Applications
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitrophenol has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, which is the programmed cell death of cancer cells.
properties
IUPAC Name |
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-10-6-12-8-22-17(23-9-13(12)7-11(10)2)14-4-3-5-15(16(14)19)18(20)21/h3-7,17,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKNAMAXZLQEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=C(C(=CC=C3)[N+](=O)[O-])O)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5309910.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309915.png)
![2-(4-pyridinyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5309916.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)
![6-methyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5309956.png)

![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B5309972.png)
![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)
![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
